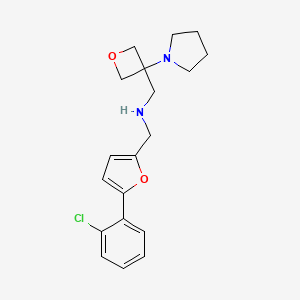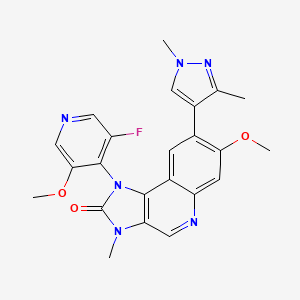![molecular formula C21H33N3O B10831607 3-[3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B10831607.png)
3-[3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SLF1081851 is a chemical compound known for its role as an inhibitor of the sphingosine-1-phosphate transporter, specifically targeting the spinster homologue 2 (Spns2). This compound has garnered attention due to its significant impact on the development and immune system by inhibiting the release of sphingosine-1-phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SLF1081851 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the formation of an oxadiazole ring, which is a key feature of the compound. The reaction conditions often involve the use of solvents like ethanol and require precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of SLF1081851 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in solid form, with a white to off-white appearance .
Chemical Reactions Analysis
Types of Reactions
SLF1081851 undergoes various chemical reactions, including:
Inhibition Reactions: It inhibits the release of sphingosine-1-phosphate in HeLa cells with an IC50 value of 1.93 μM.
Dose-Dependent Reactions: It inhibits recombinant mouse sphingosine kinase 1 and sphingosine kinase 2 in a dose-dependent manner.
Common Reagents and Conditions
Common reagents used in the reactions involving SLF1081851 include ethanol and other solvents that facilitate the dissolution and reaction of the compound. The conditions often require controlled temperatures and specific concentrations to achieve the desired inhibitory effects .
Major Products Formed
The major products formed from the reactions involving SLF1081851 are primarily related to its inhibitory action on sphingosine-1-phosphate release. This results in decreased circulating lymphocyte counts and plasma sphingosine-1-phosphate concentrations .
Scientific Research Applications
SLF1081851 has a wide range of scientific research applications, including:
Mechanism of Action
SLF1081851 exerts its effects by inhibiting the sphingosine-1-phosphate transporter, specifically targeting the spinster homologue 2. This inhibition prevents the release of sphingosine-1-phosphate, leading to decreased levels of this signaling molecule in the plasma. The molecular targets involved include sphingosine kinase 1 and sphingosine kinase 2, which are inhibited in a dose-dependent manner .
Comparison with Similar Compounds
Similar Compounds
SLF80821178: Another sphingosine-1-phosphate transport blocker with increased potency and oral bioavailability compared to SLF1081851.
Fingolimod: A sphingosine-1-phosphate receptor modulator used in treating multiple sclerosis.
Uniqueness
SLF1081851 is unique due to its specific inhibition of the spinster homologue 2 transporter, which plays a key role in maintaining lymph sphingosine-1-phosphate levels. Unlike other compounds, SLF1081851 does not significantly alter heart rate or compromise lung endothelial barrier function, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C21H33N3O |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
3-[3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C21H33N3O/c1-2-3-4-5-6-7-8-9-11-18-13-15-19(16-14-18)21-23-20(25-24-21)12-10-17-22/h13-16H,2-12,17,22H2,1H3 |
InChI Key |
VLTITRMWGPJCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B10831530.png)
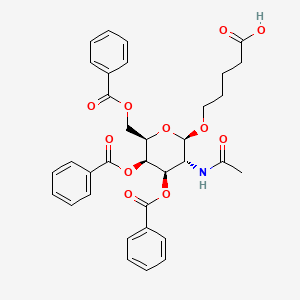
![2-(4-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10831548.png)
![sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10831553.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831557.png)

![2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid](/img/structure/B10831562.png)
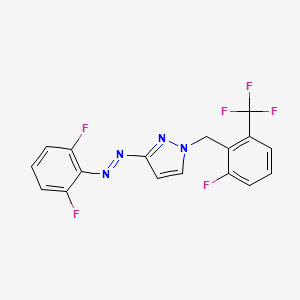
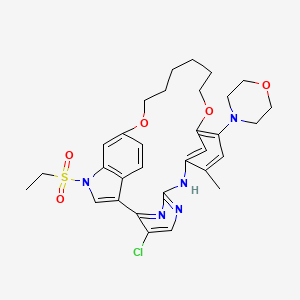
![(Z)-N-(3-Benzyl-4-(hydroxymethyl)thiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10831577.png)
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10831578.png)

